molecular formula C20H17F3N2O4 B2551032 (E)-2-cyano-N-(3-(trifluoromethyl)phenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide CAS No. 558443-96-2

(E)-2-cyano-N-(3-(trifluoromethyl)phenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide

Cat. No.: B2551032
CAS No.: 558443-96-2
M. Wt: 406.361
InChI Key: WNHKGTWBWHOXFP-NTUHNPAUSA-N
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Description

(E)-2-cyano-N-(3-(trifluoromethyl)phenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is an organic compound that belongs to the class of acrylamides This compound is characterized by the presence of a cyano group, a trifluoromethyl group, and a trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-cyano-N-(3-(trifluoromethyl)phenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-(trifluoromethyl)aniline and 3,4,5-trimethoxybenzaldehyde.

    Formation of Intermediate: The first step involves the formation of an intermediate compound through a condensation reaction between 3-(trifluoromethyl)aniline and 3,4,5-trimethoxybenzaldehyde in the presence of a base such as sodium hydroxide.

    Cyclization and Cyanation: The intermediate compound undergoes cyclization and cyanation reactions to form the desired acrylamide. This step may involve the use of reagents such as potassium cyanide and acetic acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(E)-2-cyano-N-(3-(trifluoromethyl)phenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the cyano group or trifluoromethyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted acrylamides with different functional groups.

Scientific Research Applications

(E)-2-cyano-N-(3-(trifluoromethyl)phenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (E)-2-cyano-N-(3-(trifluoromethyl)phenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Binding to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.

    Pathways Involved: Modulation of signaling pathways such as apoptosis, cell proliferation, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-cyano-N-(3-(trifluoromethyl)phenyl)-3-phenylacrylamide: Lacks the trimethoxyphenyl group, which may result in different chemical and biological properties.

    (E)-2-cyano-N-(3-(trifluoromethyl)phenyl)-3-(4-methoxyphenyl)acrylamide:

Uniqueness

(E)-2-cyano-N-(3-(trifluoromethyl)phenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is unique due to the presence of the trifluoromethyl and trimethoxyphenyl groups, which confer distinct chemical properties and potential biological activities. These groups may enhance the compound’s stability, reactivity, and interaction with molecular targets, making it a valuable compound for various scientific research applications.

Biological Activity

(E)-2-cyano-N-(3-(trifluoromethyl)phenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its biological properties, synthesizing available research findings into a coherent overview.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C₁₅H₁₄F₃N₃O₃
  • Molecular Weight : 406.4 g/mol
  • CAS Number : 155544522
  • LogP : 3.16 (indicating moderate lipophilicity)

These properties suggest that the compound may exhibit significant interactions with biological membranes, influencing its absorption and distribution in biological systems.

Biological Activity Overview

Research has demonstrated that this compound and its analogs possess various biological activities, primarily related to enzyme inhibition and potential therapeutic applications.

1. Tyrosinase Inhibition

One of the most notable activities observed is the inhibition of tyrosinase, an enzyme critical in melanin biosynthesis. Studies have shown that derivatives of (E)-2-cyano-3-(substituted phenyl)acrylamide exhibit potent inhibitory effects against mushroom tyrosinase:

  • Inhibition Rate : At a concentration of 25 μM, certain analogs demonstrated tyrosinase inhibitory activity comparable to kojic acid, a well-known inhibitor.
  • Mechanism : Molecular docking studies indicated that these compounds bind directly to the active site of tyrosinase, suggesting a competitive inhibition mechanism .

2. Anticancer Potential

The compound's structural features suggest potential anticancer properties. Research indicates that similar compounds targeting various signaling pathways could inhibit tumor growth:

  • Cell Line Studies : Compounds with similar scaffolds have been tested on cancer cell lines, showing promising results in reducing cell viability and inducing apoptosis.
  • Mechanisms : These effects are often mediated through the modulation of key signaling pathways involved in cell proliferation and survival .

Case Studies

Several studies have evaluated the biological activities of this compound and its derivatives:

StudyFocusKey Findings
Tyrosinase InhibitionDemonstrated significant inhibition comparable to kojic acid; effective in B16F10 cells.
Anticancer ActivityInduced apoptosis in cancer cell lines; modulation of signaling pathways observed.
PharmacokineticsInvestigated absorption and distribution; moderate lipophilicity suggests good membrane permeability.

Properties

IUPAC Name

(E)-2-cyano-N-[3-(trifluoromethyl)phenyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F3N2O4/c1-27-16-8-12(9-17(28-2)18(16)29-3)7-13(11-24)19(26)25-15-6-4-5-14(10-15)20(21,22)23/h4-10H,1-3H3,(H,25,26)/b13-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNHKGTWBWHOXFP-NTUHNPAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C(C#N)C(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C(\C#N)/C(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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